1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride

Description

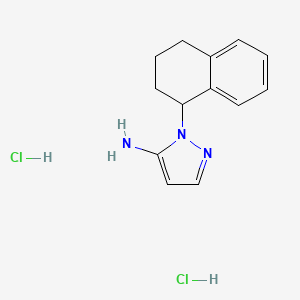

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydronaphthalene moiety linked to a pyrazole ring, which is further modified with an amine group and exists in its dihydrochloride salt form. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c14-13-8-9-15-16(13)12-7-3-5-10-4-1-2-6-11(10)12;;/h1-2,4,6,8-9,12H,3,5,7,14H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWUHIZJYIJSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)N3C(=CC=N3)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under specific conditions. The subsequent steps involve the formation of the pyrazole ring, which can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-diketones.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .

Chemical Reactions Analysis

1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction pathway and conditions employed .

Scientific Research Applications

Research indicates that compounds similar to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride exhibit various biological activities. These may include:

- Antimicrobial Activity : Studies suggest that this compound could possess antibacterial and antifungal properties.

- Neuroprotective Effects : Analogous compounds have shown potential in protecting neuronal cells from damage.

- Interaction with Receptors : It may interact with specific receptors such as the 5-HT7 receptor, influencing serotonin pathways.

Applications in Medicinal Chemistry

The applications of this compound span several fields:

Antidepressant Research

Due to its interaction with serotonin receptors, this compound is being explored for its potential antidepressant effects. Studies on structure-affinity relationships provide insights into optimizing its efficacy.

Antiviral Studies

Research has indicated that similar pyrazole derivatives can inhibit viral replication mechanisms, making this compound a candidate for antiviral drug development.

Cancer Research

Compounds with similar structures have been investigated for their anticancer properties. The ability to modify the pyrazole ring may enhance activity against specific cancer cell lines.

Case Studies

Several studies have examined the pharmacological effects of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth.

Case Study 2: Neuroprotective Studies

Research on neuroprotective properties involved evaluating the effects of tetrahydronaphthalene derivatives on neuronal cell cultures subjected to oxidative stress. Results demonstrated that these compounds could reduce cell death and promote survival.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This binding can lead to inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

When compared to similar compounds, 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride stands out due to its unique combination of the tetrahydronaphthalene and pyrazole moieties. Similar compounds include:

1,2,3,4-tetrahydronaphthalen-1-yl hydrazine: Shares the tetrahydronaphthalene core but differs in the functional groups attached.

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds have a similar core structure but are modified with different functional groups, leading to varied biological activities.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological properties .

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15Cl2N3

- Molecular Weight : 288.18 g/mol

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various biological targets, including:

- Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors (specifically the 5-HT7 receptor), which are implicated in mood regulation and various neuropsychiatric disorders. For instance, structural modifications have led to compounds with high selectivity and agonist properties at these receptors .

- CYP450 Enzymes : Initial studies indicated that the compound may influence cytochrome P450 enzymes, which are crucial for drug metabolism. However, further optimization is needed to mitigate potential inhibitory effects on CYP3A4 and other isoforms .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antidepressant Activity : The compound has shown promise in preclinical models for its antidepressant-like effects. Its ability to enhance serotonergic neurotransmission suggests potential applications in treating depression .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The tetrahydronaphthalene moiety may enhance these effects through modulation of inflammatory pathways .

Study 1: Serotonin Receptor Affinity

In a study evaluating the structure-activity relationship (SAR) of related compounds, it was found that modifications to the pyrazole ring significantly influenced binding affinity to serotonin receptors. Compounds similar to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine showed enhanced receptor selectivity and efficacy .

Study 2: Analgesic and Anti-inflammatory Properties

Another research effort focused on assessing the analgesic and anti-inflammatory activities of pyrazole derivatives. The results indicated that certain derivatives exhibited significant reduction in pain responses in animal models, suggesting a viable therapeutic pathway for chronic pain management .

Table 1: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves three stages:

Condensation : Use Claisen-Schmidt condensation between 1-tetralone and a substituted aldehyde under basic conditions (e.g., NaOH/ethanol) to form a chalcone intermediate.

Cyclization : React the chalcone with hydrazine hydrate in acidic media to form the pyrazole core.

Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Key considerations include stoichiometric control of hydrazine and HCl, solvent selection for crystallization, and inert atmosphere use to prevent oxidation. For analogous pyrazole derivatives, oxidation/reduction reactions using agents like KMnO₄ or NaBH₄ may modify substituents .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyrazole ring protons (δ 7.5–8.5 ppm) and tetrahydronaphthalene signals (δ 1.5–3.0 ppm).

- HPLC-PDA/MS : Assess purity (>98%) and detect byproducts; use reverse-phase C18 columns with acetonitrile/water (+0.1% TFA).

- X-ray Crystallography : Resolve dihydrochloride salt conformation and hydrogen-bonding networks.

- Elemental Analysis : Verify Cl⁻ content (theoretical ~21.5% for dihydrochloride).

Standardize protocols against reference spectra of similar pyrazole-dihydrochloride compounds .

Basic: How can purity be optimized during synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0–5°C to isolate high-purity dihydrochloride.

- Column Chromatography : For intermediates, employ silica gel with ethyl acetate/hexane gradients (20–50%).

- Ion-Exchange Resins : Remove excess HCl post-salt formation using weak anion exchangers (e.g., Amberlite IRA-67).

Monitor pH during salt formation (target pH 2–3) to avoid over-acidification, which can degrade the pyrazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.